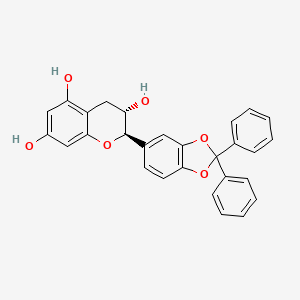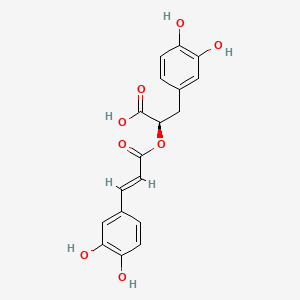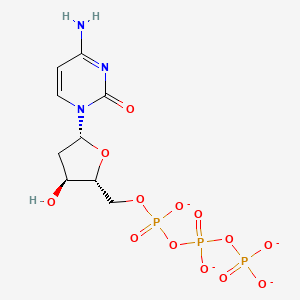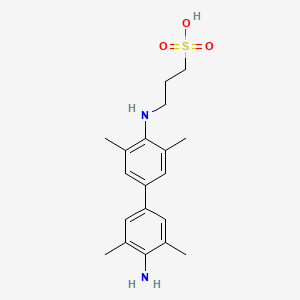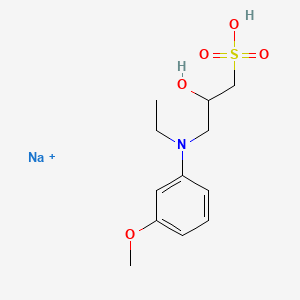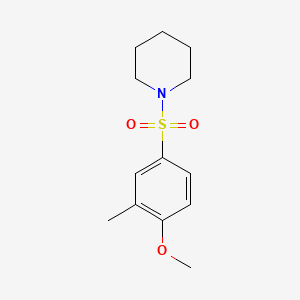
1-((4-甲氧基-3-甲基苯基)磺酰)哌啶
描述
“1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine” is a chemical compound with the molecular formula C13H19NO3S . It is also known by the synonyms “457961-34-1”, “AA92593”, “1-(4-methoxy-3-methylphenyl)sulfonylpiperidine”, and "1-(4-methoxy-3-methylbenzenesulfonyl)piperidine" .
Molecular Structure Analysis
The molecular structure of “1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring is a sulfonyl group connected to a 4-methoxy-3-methylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine” include its molecular formula (C13H19NO3S) and molecular weight . Further details about its physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
Melanopsin-Mediated Phototransduction Antagonist
AA92593 serves as a potent antagonist for melanopsin-mediated phototransduction, with an IC50 of 665 nM. This application is significant in the study of light-induced biological processes, particularly those regulated by melanopsin (Opn4), which plays a crucial role in controlling circadian rhythms and pupillary light reflex .
Circadian Rhythm Regulation
Due to its antagonistic effects on melanopsin, AA92593 has potential applications in the study and modulation of circadian rhythms. Melanopsin is a photopigment found in specialized retinal ganglion cells that are directly photosensitive and influence the body’s clock .
Pupillary Light Reflex Modulation
AA92593 has been shown to inhibit the mouse pupillary light reflex, suggesting its utility in research related to the modulation of this reflex, which is an important aspect of visual function .
Opsin 4 (OPN4) Receptor Antagonism
With a Ki of 16 nM, AA92593 acts as an antagonist for the opsin 4 (OPN4) receptor, which could be leveraged in studies investigating the role of this receptor in various physiological processes .
Inhibition of Light-Induced Calcium Transients
AA92593 inhibits light-induced calcium transients in CHO cells expressing human OPN4, with an IC50 value of 665 nM. This property could be useful in research exploring cellular responses to light exposure .
作用机制
Target of Action
The primary target of AA92593 is OPN4 (melanopsin) . Melanopsin is a photopigment found in a small subset of intrinsically photosensitive retinal ganglion cells (ipRGCs) in the mammalian retina . It plays a crucial role in various light-dependent physiological processes, including the regulation of the circadian rhythm and the pupillary light reflex .
Mode of Action
AA92593 acts as a selective and competitive antagonist of melanopsin . It competes with retinaldehyde for the melanopsin retinal binding site, which is distinct from other opsins . The presence of AA92593 in the retinal-binding pocket of melanopsin leads to the displacement of retinal . This displacement could trigger downstream signaling that would ultimately result in increased expression of Per1 .
Biochemical Pathways
The displacement of retinal by AA92593 affects the phototransduction pathway mediated by melanopsin . This leads to changes in the electrical activity of cells and tissues, resulting in a range of physiological effects . For instance, the inhibition of melanopsin activity with AA92593 increases α-melanocyte-stimulating hormone (α-MSH) expression and induces melanin dispersion in the melanophores, which darkens the embryo .
Pharmacokinetics
It’s known that aa92593 can be administered intraperitoneally . More research is needed to fully understand the pharmacokinetics of AA92593.
Result of Action
AA92593 has been shown to have a variety of effects at the molecular and cellular levels. For example, it can decrease intraocular pressure (IOP) in rabbits living under normal light conditions . It also produces an increment in melatonin levels, resulting in a drop of IOP . Furthermore, it attenuates pupil constriction in response to light .
Action Environment
The efficacy and stability of AA92593 can be influenced by environmental factors such as light conditions. For instance, AA92593 is able to decrease IOP in rabbits living under normal light conditions . More research is needed to fully understand how various environmental factors influence the action of AA92593.
属性
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-10-12(6-7-13(11)17-2)18(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTKLZINZGEPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does AA92593 interact with melanopsin and what are the downstream effects?
A1: AA92593 acts as a selective antagonist of melanopsin, a light-sensitive photopigment found in a subset of retinal ganglion cells (mRGCs) [, ]. By binding to melanopsin, AA92593 prevents its activation by light. This inhibition has several downstream effects, including:
- Reduced α-MSH secretion: Melanopsin activation normally stimulates the release of α-melanocyte-stimulating hormone (α-MSH) from the pituitary gland. AA92593 blocks this pathway, leading to decreased α-MSH levels [].
- Altered melatonin production: In the eye, melanopsin activation can influence melatonin synthesis. Studies have shown that AA92593 administration can modulate melatonin levels in the aqueous humor, suggesting a role for melanopsin in ocular melatonin regulation [].
- Increased susceptibility to lens-induced myopia: In guinea pig models, blocking melanopsin with AA92593 exacerbates lens-induced myopia, indicating a protective role for melanopsin in this condition [].
Q2: What is the impact of AA92593 on skin pigmentation?
A2: Research using Xenopus embryos and skin cultures revealed that AA92593 induces skin pigmentation in an eye-dependent manner []. This effect is attributed to the inhibition of melanopsin signaling, which normally regulates skin color change in response to light and background adaptation.
Q3: How does AA92593 affect intraocular pressure (IOP)?
A3: Studies in rabbits demonstrated that administration of AA92593 leads to a decrease in IOP []. This effect was linked to AA92593's ability to block melanopsin activity, subsequently influencing melatonin levels in the aqueous humor. Blocking melatonin receptors with antagonists reversed the IOP-lowering effect, suggesting a melanopsin-melatonin pathway in IOP regulation.
Q4: Beyond its role as a melanopsin antagonist, what other potential applications are being explored for AA92593?
A4: While AA92593 is primarily recognized for its utility in melanopsin research, scientists are investigating its potential in other areas. For instance, one study explored the role of melanopsin in mediating the thermal activation of clock genes []. While the specific involvement of AA92593 was not detailed in this particular study, it highlights the broader implications of targeting melanopsin signaling pathways. Additionally, research on light-induced ATP release from the lens [] points to potential connections between lens physiology, melanopsin, and areas where AA92593 could be a valuable tool for further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one](/img/structure/B1663312.png)
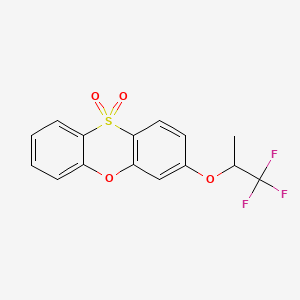
![3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B1663314.png)
![1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole](/img/structure/B1663315.png)
